

synthesis and characterization of 5-Methylpicolinic acid hydrochloride

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Compound of Interest

Compound Name: 5-Methylpicolinic acid hydrochloride

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An In-Depth Technical Guide to the Synthesis and Characterization of **5-Methylpicolinic Acid Hydrochloride**

Forward: 5-Methylpicolinic acid and its hydrochloride salt are important heterocyclic building blocks in medicinal chemistry and materials science.^[1] Their structure, featuring a pyridine ring substituted with both a carboxylic acid and a methyl group, makes them versatile precursors for the synthesis of more complex molecules, including ligands for metal ion complexation and novel pharmaceutical candidates.^{[2][3]} This guide provides a comprehensive overview of the synthesis and detailed characterization of **5-Methylpicolinic acid hydrochloride**, designed for researchers, scientists, and professionals in drug development. It moves beyond simple protocols to explain the underlying chemical principles and rationale, ensuring both technical accuracy and practical applicability.

Physicochemical Properties and Safety

A summary of the key physicochemical properties for the parent compound, 5-methylpicolinic acid, and its hydrochloride salt is presented below.

Property	Value (5-Methylpicolinic Acid)	Value (5-Methylpicolinic Acid HCl)	Source
Molecular Formula	C ₇ H ₇ NO ₂	C ₇ H ₈ CINO ₂	[4]
Molecular Weight	137.14 g/mol	173.60 g/mol	[4]
CAS Number	4434-13-3	177359-60-3	[4]
Appearance	Off-white solid	Solid	[5]
Melting Point	164-166 °C	Not specified	[5]
pKa	1.11±0.50 (Predicted)	Not applicable	[5]
Boiling Point	317.1±22.0 °C (Predicted)	Not applicable	[5]

Safety Information: 5-Methylpicolinic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[\[6\]](#)[\[7\]](#) The hydrochloride salt should be handled with similar precautions. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 5-Methylpicolinic Acid

Two primary and reliable synthetic routes for the preparation of 5-methylpicolinic acid are detailed below: the oxidation of a readily available starting material and a more targeted approach via a Grignard reaction.

Method A: Oxidation of 2,5-Lutidine

This method leverages the selective oxidation of one of the methyl groups of 2,5-dimethylpyridine (also known as 2,5-lutidine). The methyl group at the 2-position is more susceptible to oxidation due to the electronic influence of the adjacent ring nitrogen. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[\[8\]](#)

Principle: The reaction involves the oxidation of the 2-methyl group to a carboxylate, which is then protonated during an acidic workup to yield the carboxylic acid. The reaction must be

carefully controlled to prevent over-oxidation and the formation of by-products like 3,5-dipicolinic acid.[8]

Experimental Protocol:

- In a round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-lutidine in water.
- Cool the mixture in an ice bath to maintain a temperature between 25-35°C.
- Slowly add potassium permanganate (KMnO₄) portion-wise over several hours, ensuring the temperature does not exceed 35°C.[8]
- After the addition is complete, allow the reaction to stir at room temperature for 16-18 hours to ensure completion.
- Upon completion, the brown precipitate of manganese dioxide (MnO₂) is removed by filtration.
- The resulting clear filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. This will precipitate the crude 5-methylpicolinic acid.
- The white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Method B: Carboxylation via Grignard Reagent

This route offers a more specific synthesis, starting from 5-bromo-2-methylpyridine. It involves the formation of a pyridyl Grignard reagent, which is then reacted with carbon dioxide (as dry ice) to form the carboxylate. This method is particularly useful when the starting bromopyridine is readily available.[9]

Principle: The carbon-bromine bond in 5-bromo-2-methylpyridine is converted into a highly nucleophilic carbon-magnesium bond. This Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product.

Experimental Protocol:

- Grignard Reagent Formation:

- Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Place magnesium turnings in the flask.
- Add a solution of 5-bromo-2-methylpyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. [9]
- The reaction is exothermic and should be controlled by the rate of addition. After addition is complete, the mixture may be gently refluxed to ensure full conversion.

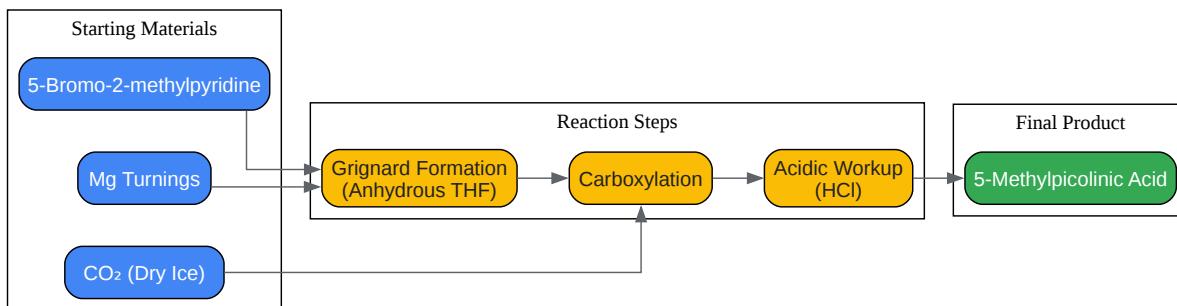
- Carboxylation:

- Cool the freshly prepared Grignard reagent in an ice-salt bath.
- Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. A vigorous reaction will occur.
- Continue adding dry ice until the reaction subsides.
- Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

- Workup and Isolation:

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Acidify the aqueous layer with cold 1M HCl to a pH of 3-4, which will precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry.

Visualization of Synthetic Workflow (Method B)



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Caption: Grignard-based synthesis of 5-Methylpicolinic Acid.

Purification of 5-Methylpicolinic Acid

The crude product from either synthesis can be purified by recrystallization. A common solvent system is an ethanol/water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of 5-methylpicolinic acid will form.

Preparation of 5-Methylpicolinic Acid Hydrochloride

The hydrochloride salt is typically prepared to enhance the compound's solubility in aqueous media and improve its handling characteristics.

Principle: This is a simple acid-base reaction where the basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid.

Experimental Protocol:

- Dissolve the purified 5-methylpicolinic acid in a suitable anhydrous solvent, such as diethyl ether or ethanol.

- Cool the solution in an ice bath.
- Bubble anhydrous HCl gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized **5-Methylpicolinic acid hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a solvent like DMSO-d₆ or D₂O. Upon formation of the hydrochloride salt, the electron density on the pyridine ring decreases, leading to a downfield shift (to higher ppm values) for all ring protons.[10]

¹H NMR Spectroscopy: The expected proton signals for **5-Methylpicolinic acid hydrochloride** are:

Proton	Predicted δ (ppm)	Multiplicity	Integration	Assignment
-COOH	~13-14	Broad Singlet	1H	Carboxylic acid proton
H-6	~8.6-8.8	Singlet (or narrow d)	1H	Proton adjacent to N
H-4	~8.1-8.3	Doublet	1H	Proton meta to COOH
H-3	~7.8-8.0	Doublet	1H	Proton ortho to COOH

| -CH₃ | ~2.5-2.7 | Singlet | 3H | Methyl group protons |

¹³C NMR Spectroscopy: The expected carbon signals are:

Carbon	Predicted δ (ppm)	Assignment
C=O	~165-170	Carboxylic acid carbon
C-2	~150-152	Carbon bearing COOH
C-6	~148-150	Carbon adjacent to N
C-4	~140-142	CH carbon
C-5	~135-138	Carbon bearing CH ₃
C-3	~125-128	CH carbon

| -CH₃ | ~18-20 | Methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid
~3000-3100	C-H stretch	Aromatic C-H
~2400-2800 (broad)	N ⁺ -H stretch	Pyridinium ion
1710-1740	C=O stretch	Carboxylic acid carbonyl

| ~1600, ~1470 | C=C, C=N stretch | Pyridine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-methylpicolinic acid, the expected molecular ion peak [M]⁺ would be at

m/z 137. A prominent fragment is often observed corresponding to the loss of the carboxyl group (-COOH), resulting in a peak at m/z 92.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.^[4] A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid) and an organic modifier (like acetonitrile or methanol) run in a gradient elution mode. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector (typically at ~260 nm).

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